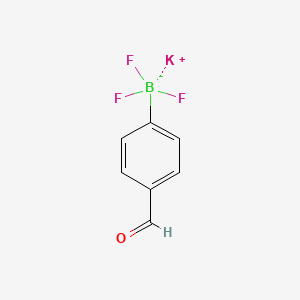

Potassium 4-formylphenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWVRVCGAOIWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635697 | |

| Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-36-0 | |

| Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-formylphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Potassium 4-formylphenyltrifluoroborate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and application of potassium 4-formylphenyltrifluoroborate (CAS 374564-36-0). As a crystalline, air- and moisture-stable organoboron reagent, it serves as a valuable alternative to the more labile 4-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its effective use and handling.

Core Compound Identity and Physicochemical Properties

This compound is a key building block in modern organic synthesis, primarily valued for its role in the Suzuki-Miyaura reaction.[1][2] Unlike its boronic acid counterpart, its tetra-coordinate boron center provides enhanced stability, making it easier to handle, store, and utilize in stoichiometric quantities.[1]

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Reference(s) |

| IUPAC Name | potassium trifluoro(4-formylphenyl)boranuide | [3] |

| CAS Number | 374564-36-0 | [3][4][5] |

| Molecular Formula | C₇H₅BF₃KO | [3][4][5] |

| Molecular Weight | 212.02 g/mol | [3][4][5] |

| InChIKey | PEWVRVCGAOIWBB-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1C=O)(F)F.[K+] | [3] |

Physicochemical Data

The physical properties of the compound are critical for its storage, handling, and use in reactions.

| Property | Value / Observation | Reference(s) |

| Appearance | White to off-white solid | [6] |

| Melting Point | >300 °C (decomposes) | [6] |

| Solubility | Soluble in water. Generally high solubility in polar organic solvents (DMSO, acetone, methanol). | [6][7] |

| Stability | Crystalline solid, generally considered air- and moisture-stable for extended periods. | [1][8] |

| Storage | Store at room temperature in a tightly sealed container, preferably under an inert atmosphere. | [6] |

Expert Insight on Stability and Solubility: While the general class of potassium organotrifluoroborates is renowned for its bench-top stability compared to boronic acids, some suppliers recommend handling under an inert atmosphere. This is a prudent general practice for all organometallic reagents to ensure maximum purity over long-term storage. Regarding solubility, while some sources state it is "soluble in water," the broader literature for this class of compounds suggests they are typically only slightly soluble in water but highly soluble in polar organic solvents like DMSO and acetone.[7] This makes them ideal for reactions that use mixed aqueous/organic solvent systems.

Synthesis and Purification

The synthesis of potassium aryltrifluoroborates is a straightforward and high-yielding process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This conversion from a tricoordinate boronic acid to a tetracoordinate borate salt is the basis of its enhanced stability.[1]

Caption: General workflow for synthesizing potassium aryltrifluoroborates.

Standard Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of various potassium organotrifluoroborates.[1][7]

-

Reagent Preparation: In a suitable flask, dissolve 4-formylphenylboronic acid (1.0 eq) in methanol (approx. 4 M concentration). Add deionized water until the solution is homogeneous (typically 1:4 to 1:10 water:methanol).

-

Salt Formation: To the stirring solution, add solid potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) portion-wise at room temperature. A mild exotherm may be observed.

-

Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material (e.g., via TLC or LC-MS).

-

Isolation: Remove the solvent in vacuo using a rotary evaporator.

-

Purification: To the resulting solid residue, add a minimal amount of hot acetone to dissolve the product. Add diethyl ether to the acetone solution until a white precipitate forms.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for verifying the identity, purity, and structure of the final product.

Caption: Recommended analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organotrifluoroborates. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.[7][9]

Expected Spectral Features:

-

¹H NMR:

-

Aldehyde proton (CHO): A singlet expected around 9.8-10.0 ppm.

-

Aromatic protons: Two doublets in the range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

Aldehyde carbonyl carbon: ~192 ppm.

-

Aromatic carbons: Four distinct signals, with the carbon attached to the boron atom (C-B) appearing as a characteristically broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[10]

-

-

¹⁹F NMR:

-

¹¹B NMR:

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃, or D₂O). The compound has high solubility in polar aprotic solvents.[7]

-

¹H and ¹³C Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra.

-

¹⁹F Acquisition: Using a multinuclear probe, acquire a 1D ¹⁹F spectrum. Use an appropriate reference standard if necessary, although modern spectrometers can reference internally.

-

¹¹B Acquisition: Acquire a 1D ¹¹B spectrum. Causality: To resolve the B-F coupling, which can be broadened by quadrupolar relaxation, it is recommended to use a modified pulse sequence with a longer acquisition time and a reduced spectral width centered on the expected resonance.[7][10] This enhances resolution by allowing more time for the signal to decay, which narrows the lines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. An Attenuated Total Reflectance (ATR) accessory is ideal for analyzing the solid powder directly.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic |

| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1690-1710 | C=O stretch | Aldehyde (Strong) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~950-1100 | B-F stretch | Trifluoroborate (Strong, Broad) |

Protocol for ATR-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the dry powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Causality: Good contact is critical for obtaining a high-quality spectrum with strong signal intensity.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Safety, Handling, and Storage

This compound, like many chemical reagents, requires careful handling to minimize risk.

Hazard Identification

The compound is classified with the following GHS hazard statements.

| GHS Code | Hazard Statement | Class |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation, Cat. 2A |

| H335 | May cause respiratory irritation | STOT Single Exposure, Cat. 3 |

Data sourced from aggregated ECHA C&L Inventory notifications.[3]

Caption: Workflow for the safe handling of this compound.

Recommended Handling Protocol

-

Engineering Controls: All manipulations involving the solid reagent should be performed within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are accessible.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: When weighing, open the container inside the fume hood. Use a spatula to carefully transfer the solid to a weigh boat or directly into the reaction vessel to minimize dust generation.

-

Storage: After use, securely close the container lid. Store the container in a cool, dry place away from incompatible materials.

-

Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with institutional and local regulations.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a stable precursor to the active organoboron species.[1][11]

Caption: The Suzuki-Miyaura catalytic cycle featuring in situ generation of boronic acid from the trifluoroborate salt.

Representative Coupling Protocol

This general protocol is effective for coupling this compound with various aryl bromides.[8][11]

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol %) or Pd(OAc)₂ (2 mol %) with a suitable phosphine ligand.

-

Solvent Addition: Add the reaction solvent (e.g., a mixture of THF and water, or isopropanol and water). The solvent system should be degassed prior to use.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]

-

Oliveira, R. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

-

Feng, J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]

-

Molander, G. A., & Figueroa, R. (2005). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3973–3979. Available at: [Link]

-

Oliveira, R. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link]

-

SpectraBase. (n.d.). POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Retrieved January 6, 2026, from [Link]

-

Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(12), 2013–2016. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Compound]. Retrieved January 6, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Potassium 4-acetylphenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Potassium 4-(ethylthio)phenyltrifluoroborate. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 374564-36-0 [chemicalbook.com]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

A Technical Guide to Potassium 4-formylphenyltrifluoroborate: Properties, Applications, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-formylphenyltrifluoroborate, holding the CAS number 374564-36-0, has emerged as a versatile and highly valuable reagent in modern organic synthesis. As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it serves as a robust alternative to traditional boronic acids in palladium-catalyzed cross-coupling reactions.[1][2] Its structure incorporates a synthetically useful aldehyde functional group, making it an important building block for the construction of complex biaryl molecules, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[3] This guide provides a comprehensive overview of its properties, advantages, and a detailed, field-tested protocol for its principal application in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

This compound is a crystalline solid that is appreciated for its exceptional stability.[1][2] Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, this trifluoroborate salt is indefinitely stable to air and moisture, simplifying storage and handling.[1][2]

Data Presentation: Properties of this compound

| Property | Value | Source |

| CAS Number | 374564-36-0 | [4][5][6] |

| Molecular Formula | C₇H₅BF₃KO | [4][6] |

| Molecular Weight | 212.02 g/mol | [4][6] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | potassium trifluoro(4-formylphenyl)boranuide | [4] |

| Synonyms | Potassium (4-formylphenyl)trifluoroborate | [4] |

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4][8]

Core Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][10]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for several minutes and seek medical advice.[7][8] If inhaled, move the person to fresh air.[8]

The Advantage of Trifluoroborates in Cross-Coupling

Potassium organotrifluoroborates offer significant advantages over their boronic acid counterparts, which has led to their widespread adoption.

-

Enhanced Stability: They are generally stable, crystalline solids that are not sensitive to air or moisture, allowing for long-term storage and easier handling in experimental setups.[1][2]

-

Stoichiometric Precision: Their well-defined nature avoids the uncertain stoichiometry often associated with boronic acids, which can contain varying amounts of the corresponding boroxine.

-

Slow Release Mechanism: Under basic conditions typical for Suzuki-Miyaura reactions, the trifluoroborate salt slowly hydrolyzes to release the active boronic acid.[11][12] This slow, controlled release maintains a low concentration of the boronic acid in the reaction mixture, which can minimize unwanted side reactions like homocoupling.[11][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or vinyl halides and triflates.[13]

Mechanistic Overview

The reaction mechanism follows the general catalytic cycle of the Suzuki-Miyaura coupling. A key distinction is the initial, necessary hydrolysis of the trifluoroborate anion [ArBF₃]⁻ to the corresponding boronic acid [ArB(OH)₂] under the basic reaction conditions.[11][12] This boronic acid is the species that actively participates in the catalytic cycle.

The widely accepted catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar'-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (in this case, the in situ generated 4-formylphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Suzuki-Miyaura Catalytic Cycle with a Trifluoroborate.

Detailed Experimental Protocol

This protocol is a representative example for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates, particularly for less reactive aryl chlorides.

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde from this compound and 4-bromotoluene.

Materials:

-

This compound (1.1 equiv.)

-

4-Bromotoluene (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

RuPhos (4 mol%) or SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

Toluene and Water (e.g., 4:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 mmol), 4-bromotoluene (1.0 mmol), Palladium(II) Acetate (0.02 mmol), RuPhos (0.04 mmol), and Potassium Carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 85 °C and stir vigorously. The reaction is typically biphasic, and vigorous stirring is essential for efficient phase transfer and reaction kinetics. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes remove the inorganic salts (base, borate byproducts).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Conclusion

This compound is a superior reagent for introducing the 4-formylphenyl moiety in Suzuki-Miyaura cross-coupling reactions. Its remarkable benchtop stability, ease of handling, and predictable reactivity address many of the limitations associated with traditional boronic acids.[1] The slow-release nature of the active boronic acid under reaction conditions often leads to cleaner reactions and higher yields, making it an indispensable tool for chemists in drug discovery and materials science.[11][12] The reliable protocols and mechanistic understanding outlined in this guide provide a solid foundation for its successful implementation in the synthesis of complex molecular architectures.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available from: [Link]

-

Chia, S., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Available from: [Link]

-

Chia, S., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]

-

Darses, S., et al. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available from: [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. Available from: [Link]

-

Pucheault, M., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. Available from: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available from: [Link]

-

Molander, G. A., & Ito, T. (2001). Potassium phenyltrifluoroborate. ResearchGate. Available from: [Link]

-

Molander, G. A., & Ham, J. (2013). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. Available from: [Link]

-

Molander, G. A., & Luciana, A. C. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available from: [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available from: [Link]

-

Roy, A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PMC - NIH. Available from: [Link]

-

Fluoropharm. Potassium (4-formylphenyl)trifluoroborate. Available from: [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 374564-36-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemshuttle.com [chemshuttle.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of potassium 4-formylphenyltrifluoroborate

An In-Depth Technical Guide to the Structure Elucidation of Potassium 4-Formylphenyltrifluoroborate

Foreword: From Synthesis to Certainty

In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1][2] Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive for a range of applications, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] this compound (PFPB) is a prime example, offering a masked aldehyde functionality that can be carried through various synthetic steps before being utilized.

However, the utility of any reagent is predicated on its purity and confirmed structure. For the researcher, scientist, or drug development professional, verifying the identity and integrity of a starting material like PFPB is not merely a procedural formality; it is the bedrock upon which reliable, reproducible science is built. This guide eschews a simple recitation of data, instead adopting a holistic, multi-technique approach to structure elucidation. As Senior Application Scientists, we understand that true analytical confidence comes from the convergence of orthogonal techniques, where the weaknesses of one method are covered by the strengths of another.

This document will walk you through a logical, field-proven workflow for the complete structural characterization of PFPB, from initial spectroscopic screening to definitive crystallographic confirmation. We will delve into the causality behind our choice of experiments, the interpretation of the resulting data, and the integration of all findings to construct an unassailable structural assignment.

The Elucidation Workflow: A Strategic Overview

The comprehensive characterization of a molecule like PFPB requires a systematic approach. Each analytical technique provides a unique piece of the structural puzzle. Our strategy is to move from techniques that confirm functional groups and connectivity to those that provide exact mass and, ultimately, the precise three-dimensional arrangement of atoms.

Caption: Overall workflow for the structure elucidation of PFPB.

Foundational Analysis: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei. For PFPB, a multinuclear approach is essential to probe the organic framework (¹H, ¹³C) and the defining trifluoroborate group (¹⁹F, ¹¹B).

Expertise & Experience: The choice of a deuterated solvent is critical. Potassium organotrifluoroborates exhibit excellent solubility and stability in Dimethyl Sulfoxide (DMSO-d₆), which will be our solvent of choice for all NMR experiments.[5] This avoids potential decomposition or exchange phenomena that could occur in protic solvents like D₂O or methanol-d₄.

¹H NMR: Mapping the Aromatic System

The proton NMR spectrum provides the initial fingerprint of the organic portion of the molecule. We anticipate a simple, yet informative, spectrum for the 4-substituted phenyl ring.

-

Aldehyde Proton (CHO): A singlet, significantly downfield (typically ~9.9 ppm), due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The two pairs of chemically equivalent protons on the benzene ring will appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing aldehyde group will be further downfield than those ortho to the trifluoroborate group.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

-

Carbonyl Carbon (C=O): A sharp signal in the highly deshielded region (~192 ppm).

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring carbons.

-

Ipso-Carbon (C-B): The carbon directly attached to the boron atom is a key diagnostic signal. Due to the quadrupolar nature of the ¹¹B nucleus, this carbon resonance is often broadened and may be of low intensity.[6][7] Its observation provides direct evidence of the C-B bond.

¹⁹F NMR: The Trifluoroborate Signature

¹⁹F NMR is a highly sensitive technique and is indispensable for characterizing the [BF₃]⁻ moiety.

-

Chemical Shift: A single, intense signal is expected, typically in the range of -130 to -141 ppm for aryltrifluoroborates.[5]

-

Coupling: This signal may appear as a quartet due to coupling with the ¹¹B nucleus (I=3/2). The observation of this coupling (¹JB-F) is definitive proof of the B-F bonds within the anion.[5][6]

¹¹B NMR: Confirming Boron's Coordination State

¹¹B NMR directly probes the boron atom, providing conclusive evidence of its coordination state. Trivalent boron compounds (e.g., boronic acids) resonate far downfield (+25 to +35 ppm), while tetravalent boron compounds, like trifluoroborates, are found significantly upfield.[7]

-

Chemical Shift: A signal in the range of +2 to +5 ppm is typical for aryltrifluoroborates.

-

Multiplicity: The signal should appear as a quartet due to the three equivalent fluorine atoms coupling to the boron nucleus (¹JB-F), mirroring the splitting seen in the ¹⁹F spectrum.[5][6] This confirms the tetracoordinate [R-BF₃]⁻ structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of the dried PFPB sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary.

-

Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. For ¹¹B, a modified pulse sequence may improve resolution and allow for clearer observation of the B-F coupling.[6]

-

Referencing: Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively). Reference ¹¹B and ¹⁹F spectra to external standards (BF₃·OEt₂ and CFCl₃, respectively, at δ 0.0 ppm).

Data Presentation: Expected NMR Data for PFPB in DMSO-d₆

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | ~9.9 | s | -CH O |

| ~7.9 | d, J ≈ 8 Hz | 2H, Aromatic H ortho to CHO | |

| ~7.6 | d, J ≈ 8 Hz | 2H, Aromatic H ortho to BF₃K | |

| ¹³C | ~192 | - | C HO |

| ~160 (broad) | - | ipso-C -B | |

| ~136 | - | Aromatic C -CHO | |

| ~131 | - | Aromatic C H ortho to BF₃K | |

| ~129 | - | Aromatic C H ortho to CHO | |

| ¹⁹F | ~ -135 | q, ¹JB-F ≈ 48-52 Hz | -BF ₃ |

| ¹¹B | ~ +3.5 | q, ¹JB-F ≈ 48-52 Hz | -B F₃ |

Functional Group Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides confirmation of the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[8][9]

Expertise & Experience: For a solid powder like PFPB, Attenuated Total Reflection (ATR) is the most convenient and reliable sampling technique. It requires minimal sample preparation and avoids complications associated with KBr pellets (e.g., moisture absorption).

The key vibrational modes we expect to observe are:

-

Aldehyde C=O Stretch: A very strong, sharp absorption band around 1690-1710 cm⁻¹. This is a highly diagnostic peak.

-

Aromatic C=C Stretches: Multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region.

-

B-F Stretches: The trifluoroborate anion will exhibit very strong and typically broad absorption bands in the 1100-950 cm⁻¹ region.[7] The intensity of these bands is a hallmark of the trifluoroborate moiety.

-

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations below 900 cm⁻¹ can help confirm the 1,4-disubstitution pattern of the aromatic ring.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment.

-

Sample Application: Place a small amount (a few milligrams) of the PFPB powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan and presented in units of absorbance or transmittance.

Data Presentation: Expected FTIR Absorption Bands for PFPB

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1570 | Medium | Aromatic C=C Ring Stretches |

| ~1100-950 | Very Strong, Broad | B-F Stretches |

| ~830 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted) |

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)

While NMR and IR confirm the structure's framework and functional groups, HRMS provides the elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm error).

Trustworthiness: For a pre-formed salt like PFPB, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that allows the detection of intact ions from solution. Given the anionic nature of the trifluoroborate complex, we will operate in negative ion mode . This is a self-validating choice, as we specifically expect to detect the [M-K]⁻ anion, [C₇H₅BF₃O]⁻.[10][11]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of PFPB (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the negative ion mode and desired mass range.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in negative ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Determine the experimental m/z of the most abundant ion and compare it to the calculated exact mass of the target anion, [C₇H₅BF₃O]⁻.

Data Presentation: HRMS Data for the [M-K]⁻ Anion

| Parameter | Value |

| Target Ion | [C₇H₅BF₃O]⁻ |

| Calculated Exact Mass | 191.0344 |

| Observed m/z | Value to be determined experimentally |

| Mass Error (ppm) | < 5 ppm |

A mass error of less than 5 ppm provides unambiguous confirmation of the elemental formula C₇H₅BF₃O for the anionic component of the salt.

The Definitive Proof: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms, leaving no ambiguity.

Authoritative Grounding: While a crystal structure for PFPB itself may not be readily published, the methodology is standard and the expected results can be inferred from published structures of closely related compounds, such as potassium trifluorido(4-methoxyphenyl)borate.[12] The analysis will confirm the distorted tetrahedral geometry around the boron atom and the ionic interaction between the [C₇H₅BF₃O]⁻ anion and the K⁺ cation.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of PFPB suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution or solvent diffusion techniques (e.g., layering a solution of PFPB in acetone with a poor solvent like diethyl ether).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

-

Data Collection: Cool the crystal (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson functions to locate the positions of the heavier atoms (K, B, F, O). Refine the structural model against the experimental data to locate the lighter atoms (C, H) and optimize all atomic positions and thermal parameters.

The refined structure will yield the precise molecular geometry, confirming the connectivity established by NMR and providing a definitive visualization of the molecule.

Caption: Confirmed structure of the [C₇H₅BF₃O]⁻ anion with its K⁺ counterion.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of data from multiple, orthogonal analytical techniques.

-

NMR spectroscopy establishes the precise proton and carbon framework, confirms the C-B bond, and definitively identifies the tetracoordinate [BF₃]⁻ moiety through characteristic ¹¹B and ¹⁹F signals and their mutual coupling.

-

FTIR spectroscopy provides rapid, confirmatory evidence of all key functional groups, notably the aldehyde carbonyl and the highly characteristic B-F vibrations.

-

High-Resolution Mass Spectrometry validates the elemental composition of the anion with high precision, bridging the gap between connectivity and the molecular formula.

-

Single-Crystal X-ray Diffraction serves as the final arbiter, providing an unambiguous, three-dimensional portrait of the molecule and confirming the ionic nature of the salt.

Together, these techniques form a self-validating system, delivering an unshakeable level of confidence in the structure of PFPB. This rigorous approach ensures that researchers can proceed with its use in synthesis with full knowledge of their starting material, upholding the principles of scientific integrity and reproducibility.

References

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. Available at: [Link][10]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][6]

-

Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 13(6), 663–676. Available at: [Link][1]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link][13]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. Organic Letters, 3(3), 393–396. Available at: [Link][14]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link][15]

-

Molander, G. A., & Yun, C.-S. (2002). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 4(20), 3331–3334. Available at: [Link][16]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link][3]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][17]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link][4]

-

Coles, S. J., & Frey, J. G. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), m169–m171. Available at: [Link][12]

-

Dhimitruka, I. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1230, pp. 1–21). American Chemical Society. Available at: [Link][7]

-

Thermo Fisher Scientific. (n.d.). The Fourier Transform Infrared Spectroscopy (FT-IR). Available at: [Link][8]

-

Chemistry For Everyone. (2024, May 3). What Is Fourier Transform Infrared (FTIR) Spectroscopy? [Video]. YouTube. Available at: [Link][9]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Available at: [Link][18]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Fourier Transform Infrared Spectroscopy (FT-IR) [researchpark.spbu.ru]

- 9. youtube.com [youtube.com]

- 10. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Potassium 4-Formylphenyltrifluoroborate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Potassium organotrifluoroborates are exceptionally stable and versatile reagents, pivotal in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture simplifies handling and enhances reproducibility in complex synthetic pathways, making them invaluable in drug discovery and development. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose. This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of a key building block, potassium 4-formylphenyltrifluoroborate. While a definitive, peer-reviewed spectral assignment is not available in current literature, this document consolidates a standardized experimental protocol, predicts spectral data based on established principles and analogous compounds, and offers a detailed interpretation strategy.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborate salts have emerged as superior alternatives to boronic acids and esters in a multitude of chemical transformations. Their enhanced stability profile means they are generally crystalline, air-stable, and less prone to protodeboronation compared to their boronic acid counterparts. This robustness allows for a broader tolerance of reaction conditions and functional groups, a critical advantage in multi-step synthesis prevalent in pharmaceutical development.

This compound is a bifunctional reagent. The trifluoroborate moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Simultaneously, the formyl (aldehyde) group provides a reactive handle for a wide array of subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. Understanding the precise structure and purity of this reagent is therefore essential, for which NMR spectroscopy is the primary analytical tool.

Experimental Protocol: Acquiring High-Fidelity NMR Data

This section details a validated protocol for obtaining high-quality ¹H and ¹³C NMR spectra for potassium organotrifluoroborate salts, adapted from established methodologies for this class of compounds.[1]

2.1. Sample Preparation

-

Analyte: this compound. Ensure the sample is dry, having been stored in a desiccator.

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the high solubility of potassium organotrifluoroborate salts in polar aprotic solvents.[1]

-

Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: DMSO-d₆ serves as an excellent internal reference. The residual proton signal is referenced to δ 2.50 ppm for ¹H NMR, and the central peak of the solvent septet is referenced to δ 39.51 ppm for ¹³C NMR.[2][3]

2.2. Spectrometer Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |

| Pulse Angle | 45° | 30-45° |

| Acquisition Time | ~3.5 s | ~1.5 s |

| Spectral Width | 15 ppm | 220 ppm |

| Number of Scans | 16 | 1024 (or more) |

| Relaxation Delay | 2 s | 2 s |

| Temperature | 298 K | 298 K |

Data Presentation and Spectral Analysis (Projected)

As experimental data is not published, the following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra based on the known electronic effects of the substituents and data from analogous compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehyde proton and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet (s) | 1H | H-aldehyde | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and resides in a characteristic downfield region.[4][5] |

| ~7.8 - 7.9 | Doublet (d) | 2H | H2, H6 | These protons are ortho to the electron-withdrawing formyl group, leading to significant deshielding. They appear as a doublet due to coupling with H3 and H5. |

| ~7.5 - 7.6 | Doublet (d) | 2H | H3, H5 | These protons are ortho to the trifluoroborate group. They are less deshielded than H2/H6 and appear as a doublet from coupling to their respective neighbors. |

Note on Coupling: The aromatic protons will exhibit a classic AA'BB' system, but at sufficient magnetic field strength, it can be approximated as two doublets. The expected ortho coupling constant (JH-H) is typically in the range of 7-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five signals for the seven carbon atoms due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 - 194 | C7 (C=O) | The carbonyl carbon of an aromatic aldehyde is strongly deshielded and has a characteristic chemical shift in this region.[6] |

| ~140 - 145 | C4 | This is the ipso-carbon attached to the aldehyde group. It is expected to be downfield due to the deshielding effect of the carbonyl. |

| ~134 - 136 | C2, C6 | These carbons are ortho to the formyl group and are deshielded. |

| ~129 - 131 | C3, C5 | These carbons are meta to the formyl group and ortho to the trifluoroborate group. Their chemical shift will be influenced by both substituents. |

| Not Observed or Broad | C1 | The carbon atom directly bonded to the boron (an ipso-carbon) often appears as a very broad signal or may not be observed at all.[1][7] This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B, I = 3/2). |

Workflow and Logic

The process of characterizing this compound via NMR follows a logical, self-validating workflow.

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. brainly.com [brainly.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to ¹¹B and ¹⁹F NMR Spectroscopy of Aryltrifluoroborates

Introduction: The Ascendancy of Aryltrifluoroborates and the Imperative of Precise Characterization

Aryltrifluoroborates have emerged as indispensable reagents in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Their enhanced stability, ease of handling, and distinct reactivity profile compared to their boronic acid counterparts have cemented their role in synthetic chemistry, from small-scale laboratory synthesis to large-scale industrial applications.[3][4] The utility of these compounds extends into medicinal chemistry and drug discovery, where the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][6][7] Furthermore, their unique ability to bind with biological macromolecules makes them valuable probes for studying protein-ligand interactions.[8][9][10][11][12]

Given their pivotal role, the unambiguous characterization of aryltrifluoroborates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative analytical technique for this purpose. Specifically, the synergistic application of ¹¹B and ¹⁹F NMR provides a detailed and direct window into the electronic and structural environment of the trifluoroborate moiety. This guide offers an in-depth exploration of the principles and practical applications of ¹¹B and ¹⁹F NMR for the comprehensive analysis of aryltrifluoroborates, tailored for researchers, scientists, and professionals in drug development.

The Foundational Pillars: Understanding ¹¹B and ¹⁹F NMR Spectroscopy

¹¹B NMR: A Direct Probe into the Boron Core

The boron atom possesses two NMR-active isotopes, ¹⁰B (19.9% natural abundance, spin I=3) and ¹¹B (80.1% natural abundance, spin I=3/2).[13] Due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR studies.[13][14] The ¹¹B nucleus is quadrupolar, which can lead to broader resonance signals due to rapid relaxation. However, for the symmetrical tetracoordinate environment in aryltrifluoroborates, the electric field gradient at the nucleus is relatively small, often resulting in reasonably sharp and observable signals.[15]

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic nature of the substituents attached to the boron atom.[16][17] Trivalent boronic acids and esters typically resonate in the downfield region (δ ≈ 20-35 ppm), whereas the formation of the tetracoordinate trifluoroborate anion results in a significant upfield shift to a characteristic region of δ ≈ -2 to 5 ppm.[3][17][18][19] This distinct shift provides a definitive diagnostic tool for the successful conversion of a boronic acid or ester to its corresponding trifluoroborate salt.

¹⁹F NMR: A High-Sensitivity Reporter on the Periphery

The ¹⁹F nucleus is a spin I=1/2 nucleus with a natural abundance of 100% and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR spectroscopy after ¹H.[20] Its large chemical shift dispersion (over 400 ppm) provides excellent signal resolution, making it highly sensitive to subtle changes in the local electronic environment.[20]

In the context of aryltrifluoroborates, the ¹⁹F NMR spectrum provides a direct and sensitive probe of the B-F bonds. The chemical shift of the fluorine atoms in aryltrifluoroborates typically appears in a well-defined region between approximately -129 to -141 ppm.[1][21] This characteristic chemical shift is a strong indicator of the presence of the trifluoroborate moiety.

Synergistic Analysis: The Power of Coupling

A key feature in the NMR spectra of aryltrifluoroborates is the scalar coupling (J-coupling) between the ¹¹B and ¹⁹F nuclei. This coupling provides unequivocal evidence for the existence of the B-F bond. In the ¹⁹F NMR spectrum, the signal for the three equivalent fluorine atoms appears as a quartet due to coupling with the spin I=3/2 ¹¹B nucleus. Conversely, in the ¹¹B NMR spectrum, the signal for the boron atom appears as a 1:3:3:1 quartet due to coupling with the three equivalent ¹⁹F nuclei.[1][21] The observation of this mutual coupling pattern is a definitive confirmation of the aryltrifluoroborate structure. The magnitude of the ¹¹B-¹⁹F coupling constant (¹JBF) can also provide insights into the nature of the B-F bond.[1]

Practical Methodologies: From Sample Preparation to Spectral Interpretation

Experimental Workflow for Aryltrifluoroborate NMR Analysis

Caption: A streamlined workflow for the NMR analysis of aryltrifluoroborates.

Detailed Experimental Protocols

1. Sample Preparation:

-

Solvent Choice: The choice of deuterated solvent is critical. Acetone-d₆ and DMSO-d₆ are commonly used due to their ability to dissolve polar trifluoroborate salts. The viscosity of the solvent can affect the linewidth of the quadrupolar ¹¹B nucleus; less viscous solvents may yield sharper signals.[1]

-

Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for obtaining good quality spectra in a reasonable time.

-

NMR Tubes: For routine ¹¹B NMR, standard borosilicate glass NMR tubes can be used. However, these tubes can produce a broad background signal from the boron in the glass.[14][22] For high-quality spectra or for the analysis of dilute samples, the use of quartz NMR tubes is recommended as they do not contain boron.[14]

2. ¹¹B NMR Acquisition:

-

Referencing: The ¹¹B chemical shifts are typically referenced externally to BF₃·OEt₂ (δ 0.0 ppm).[18]

-

Pulse Program: A standard single-pulse experiment with proton decoupling is usually sufficient. For improved resolution and to better observe coupling constants, modified pulse sequences may be employed.[1][21]

-

Acquisition Parameters: A spectral width of approximately 200 ppm centered around 0 ppm is a good starting point. A sufficient relaxation delay (e.g., 1-2 seconds) should be used to allow for the complete relaxation of the quadrupolar ¹¹B nucleus, which is important for quantitative analysis.[23]

3. ¹⁹F NMR Acquisition:

-

Referencing: ¹⁹F chemical shifts are commonly referenced to an external standard of CFCl₃ (δ 0.0 ppm).[24][25] Other secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene can also be used.[24][26] It is crucial to be consistent with the referencing method and to report the standard used.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is generally used.

-

Acquisition Parameters: A spectral width of at least 250 ppm is recommended to cover the wide range of possible fluorine chemical shifts.

Interpreting the Data: A Guide to Spectral Features

Key Spectroscopic Parameters for Aryltrifluoroborates

| Parameter | ¹¹B NMR | ¹⁹F NMR | Significance |

| Chemical Shift (δ) | ~ -2 to 5 ppm | ~ -129 to -141 ppm | Confirms the tetracoordinate trifluoroborate structure.[1][3][21] |

| Multiplicity | Quartet (1:3:3:1) | Quartet (1:1:1:1) | Confirms B-F coupling.[1][21] |

| Coupling Constant (¹JBF) | ~ 14-16 Hz | ~ 14-16 Hz | Provides evidence for the B-F bond.[1][27] |

| Linewidth | Broader than ¹⁹F | Typically sharp | Reflects the quadrupolar nature of ¹¹B and the symmetry of the electronic environment. |

Advanced Applications in Research and Development

Assessing Stability and Purity

The hydrolysis of aryltrifluoroborates to their corresponding boronic acids is a key consideration, especially for their application in aqueous media or for long-term storage.[28][29] NMR spectroscopy is an excellent tool for monitoring this process. The appearance of a new signal in the ¹¹B NMR spectrum around δ 20-30 ppm, characteristic of a trivalent boronic acid, indicates decomposition.[16] Similarly, changes in the ¹⁹F NMR spectrum can signal the release of fluoride ions. Quantitative NMR (qNMR) can be employed to determine the purity of aryltrifluoroborate samples by integrating the signal of interest against that of a certified internal standard.[23][30]

Probing Molecular Interactions in Drug Discovery

The fluorine nucleus in aryltrifluoroborates serves as a sensitive reporter for binding events with biological macromolecules, such as proteins.[8][9][10] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can be utilized to identify binding and to map the binding epitope of the aryltrifluoroborate ligand.[8][10] Changes in the ¹⁹F chemical shift upon binding can provide information on the local environment of the trifluoroborate moiety within the protein's binding pocket.

Conclusion: An Indispensable Analytical Partnership

The complementary nature of ¹¹B and ¹⁹F NMR spectroscopy provides a robust and comprehensive analytical platform for the characterization of aryltrifluoroborates. The direct observation of the boron core and the highly sensitive fluorine reporters, combined with the definitive evidence from B-F coupling, allows for unambiguous structural confirmation, purity assessment, and stability studies. As aryltrifluoroborates continue to play a crucial role in synthetic and medicinal chemistry, a thorough understanding and proficient application of these NMR techniques are essential for advancing research and development in these fields.

References

- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.Analyst (RSC Publishing).

- 19F NMR Reference Standards.University of California, Santa Barbara.

- 19f NMR Reference Standards 0.Scribd.

- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).Sigma-Aldrich.

- Certified Reference Materials for ¹⁹F NMR.Sigma-Aldrich.

- Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate.ResearchGate.

- Standardizing for 19F NMR.Reddit.

- A Comparative Guide to the 11B NMR Spectroscopy of Boroxine Derivatives.Benchchem.

- 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters.University of Florida.

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.Analytical Chemistry.

- Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides.PMC.

- 19F Chemical Shifts and Coupling Constants.University of California, Santa Barbara.

- Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions.eScholarship.org.

- 11B NMR.Organic Spectroscopy International.

- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.PMC.

- Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice.ResearchGate.

- Three-Coordinated Boron-11 Chemical Shifts in Borates.Stanford Magnetic Resonance Laboratory.

- Boron NMR Spectroscopy.Magritek.

- NMR for Studying Protein-Ligand Interactions.Creative Biostructure.

- Research Progress and Applications of Aryl Fluorination Reactions.Oreate AI Blog.

- Wiley-VCH 2007 - Supporting Information.Wiley-VCH.

- 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.ResearchGate.

- 19F NMR Chemical Shift Table.Alfa Chemistry.

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.JACS Au.

- NMR-based analysis of protein-ligand interactions.PubMed.

- Fluorine in drug discovery: Role, design and case studies.ScienceDirect.

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.Chemical Reviews.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.University of Edinburgh.

- 19 f chemical shifts and coupling constants.Slideshare.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.PMC.

- Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations.ResearchGate.

- An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds.UCL Discovery.

- Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy.PMC.

- Potassium aryltrifluoroborate synthesis.Organic Chemistry Portal.

- Investigating protein‐ligand interactions by solution NMR spectroscopy.ResearchGate.

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.Organic Chemistry Portal.

- Applications of Fluorine in Medicinal Chemistry.PubMed.

- NMR Methods to Characterize Protein-Ligand Interactions.Semantic Scholar.

- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.University of Edinburgh Research Explorer.

- 11B NMR.University of Regensburg.

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 3. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR Methods to Characterize Protein-Ligand Interactions | Semantic Scholar [semanticscholar.org]

- 13. Boron NMR Spectroscopy - Magritek [magritek.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. smrl.stanford.edu [smrl.stanford.edu]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. uni-muenster.de [uni-muenster.de]

- 23. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. colorado.edu [colorado.edu]

- 25. scribd.com [scribd.com]

- 26. reddit.com [reddit.com]

- 27. escholarship.org [escholarship.org]

- 28. researchgate.net [researchgate.net]

- 29. research.ed.ac.uk [research.ed.ac.uk]

- 30. learning.sepscience.com [learning.sepscience.com]

An In-depth Technical Guide to the Stability and Storage of Potassium 4-formylphenyltrifluoroborate

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors. Potassium 4-formylphenyltrifluoroborate has emerged as a versatile and valuable reagent, particularly in cross-coupling reactions. Its stability and handling characteristics, however, are critical parameters that dictate its effective use and shelf-life. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established scientific principles and practical, field-proven insights.

Foundational Chemical Properties and Intrinsic Stability

This compound (C₇H₅BF₃KO) is an organoboron compound characterized by a tetracoordinate boron atom.[1] This structural feature imparts a significant degree of stability compared to its boronic acid counterpart. Organotrifluoroborates are generally appreciated for their enhanced stability, serving as robust precursors for the in situ generation of boronic acids for reactions like the Suzuki-Miyaura coupling.[2][3]

The C-B bond in organoboranes has low polarity, contributing to their general stability, although they are susceptible to oxidation.[4] The presence of three electron-withdrawing fluorine atoms on the boron center in trifluoroborates further modulates its reactivity and stability.

Key Stability Attributes:

-

Bench-Top Stability: Potassium organotrifluoroborates are typically white, air-stable solids, which simplifies their handling in a laboratory setting.[5]

-

Resistance to Protodeboronation: Compared to boronic acids, trifluoroborates exhibit greater resistance to protodeboronation, a common degradation pathway for boronic acids, especially upon prolonged storage.[6]

Factors Influencing the Stability of this compound

The long-term stability of this compound is primarily influenced by moisture, temperature, and light. Understanding these factors is crucial for maintaining the reagent's integrity.

Hydrolytic Stability

The most significant degradation pathway for potassium organotrifluoroborates is hydrolysis, which converts them to the corresponding boronic acid.[2][3] The rate of this hydrolysis is highly dependent on the electronic nature of the organic substituent.

The 4-formyl group on the phenyl ring is electron-withdrawing. Research indicates that electron-poor aryltrifluoroborates undergo hydrolysis more slowly than their electron-rich counterparts, especially under neutral or basic conditions.[7] This suggests that this compound possesses a relatively high degree of hydrolytic stability. However, the presence of water, especially in combination with a fluorophile like silica gel, can facilitate this conversion.[7]

Thermal Stability

Photostability

Although not extensively documented as a primary degradation factor for this specific compound, it is a general best practice in chemical storage to protect all reagents from direct light to prevent potential photochemical reactions.

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of this compound, the following storage and handling protocols are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Cool conditions slow down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8] | Minimizes exposure to atmospheric moisture and oxygen. |

| Moisture | Keep in a dry, well-ventilated place.[9][10] | Prevents hydrolysis to the corresponding boronic acid.[7] |

| Light | Store in an opaque container or in a dark location. | Protects against potential photochemical degradation. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][9]

-

Dispensing: When dispensing the reagent, work in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10] Minimize the time the container is open to the atmosphere to reduce moisture uptake.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][11]

Experimental Workflow for Stability Assessment

To validate the stability of a stored sample of this compound, the following experimental workflow can be employed:

Caption: Experimental workflow for assessing the stability of this compound.

Protocol for Purity Assessment by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the NMR tube. Ensure complete dissolution.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Data Analysis:

-

Identify the characteristic peaks for this compound (aromatic protons and the aldehyde proton).

-

Look for the appearance of new signals that may correspond to degradation products, such as 4-formylphenylboronic acid.

-

Calculate the purity of the sample by comparing the integral of the analyte peaks to the integral of the internal standard.

-